2,4-Heptadienal

説明

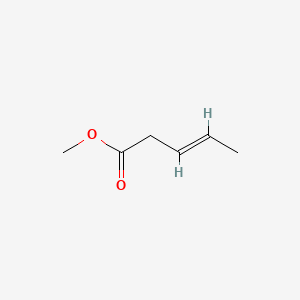

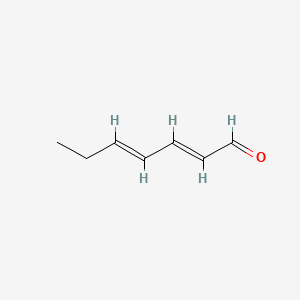

Molecular Structure Analysis

The molecular structure of 2,4-Heptadienal can be represented in 2D or 3D formats . The compound has several stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but different 3D orientations .Physical And Chemical Properties Analysis

2,4-Heptadienal has a density of 0.9±0.1 g/cm3, a boiling point of 177.4±9.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.4±3.0 kJ/mol, and it has a flash point of 65.6±0.0 °C . The compound has an index of refraction of 1.453, a molar refractivity of 34.8±0.3 cm3, and a molar volume of 128.6±3.0 cm3 .科学的研究の応用

Food Industry

2,4-Heptadienal is used as a food additive to improve the taste or odor of food . It is also associated with the medicinal, chemical, septic, and musty odors in food products . For example, it has been found to be primarily responsible for the off-flavor in alligator meat .

Pharmaceutical Industry

In the pharmaceutical industry, 2,4-Heptadienal is used as a marker of oxidative rancidity . It is also a potential algal metabolite .

Chemical Industry

2,4-Heptadienal is used in the chemical industry due to its unique chemical structure . It is often used in technical grade applications .

Cosmetic Industry

In the cosmetic industry, 2,4-Heptadienal is used as a food additive to improve the taste or odor of a food . It is also used in cosmetic products, contributing to the flavor of products .

Environmental Science

2,4-Heptadienal has been identified as a potential odorant in environmental incidents . It is also a potential algal metabolite .

Material Science

In material science, 2,4-Heptadienal is used due to its unique chemical structure .

Analytical Chemistry

2,4-Heptadienal is used in analytical chemistry due to its unique chemical structure .

Biochemistry

In biochemistry, 2,4-Heptadienal is used due to its unique chemical structure .

Safety and Hazards

When handling 2,4-Heptadienal, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(2E,4E)-hepta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATICYYAWWYRAM-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064057, DTXSID60872846 | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow liquid; fatty, green aroma | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.828 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2,4-Heptadienal | |

CAS RN |

4313-03-5, 5910-85-0 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4313-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

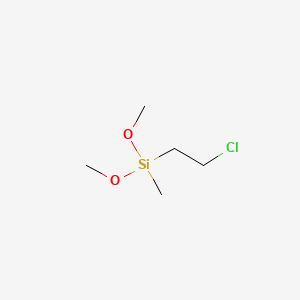

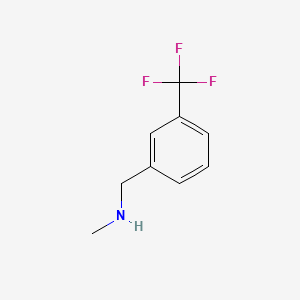

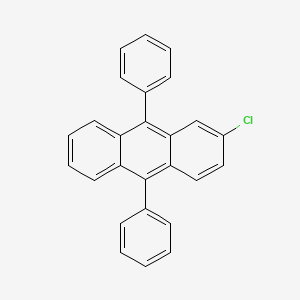

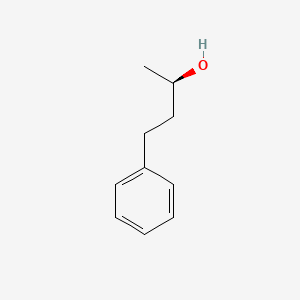

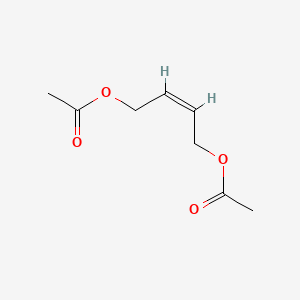

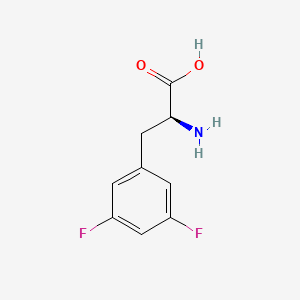

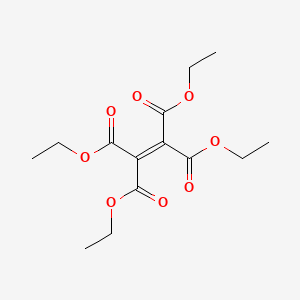

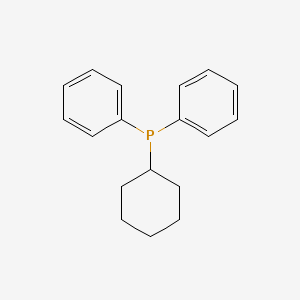

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2,4-heptadienal known for?

A1: 2,4-Heptadienal is a volatile organic compound known for its potent aroma, often described as fatty, rancid, or fishy. [, , , ]

Q2: In what food products is 2,4-heptadienal found?

A2: This compound is commonly found in oxidized fats and oils, contributing to off-flavors in products like fish oil, cooked meat, and heated soybean oil. [, , , ] It is also a key aroma compound in some teas, like Lu'an Guapian green tea, contributing to its characteristic flowery notes. []

Q3: Does the configuration of 2,4-heptadienal affect its aroma?

A3: Yes, different isomers of 2,4-heptadienal exhibit distinct aroma profiles. For instance, (E,E)-2,4-heptadienal is associated with a fishy odor, while (E,Z)-2,4-heptadienal contributes to a cucumber-like aroma. [, , ]

Q4: How is 2,4-heptadienal formed?

A4: It is primarily generated through the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and linolenic acid, in the presence of enzymes like lipoxygenase. [, , , ] This process is often implicated in the development of undesirable flavors in foods.

Q5: Are there any natural sources of 2,4-heptadienal?

A5: Yes, this compound is naturally produced by certain plants, like Gynandropsis gynandra, as a defense mechanism against spider mites. [] It is also found in the volatile profiles of some teas and is a byproduct of microbial metabolism during the fermentation of Fuzhuan brick-tea. []

Q6: Can environmental factors influence 2,4-heptadienal production?

A6: Research suggests that elevated atmospheric carbon dioxide levels can lead to increased concentrations of 2,4-heptadienal in plants like broccoli. [] This highlights the potential impact of environmental changes on plant metabolism and volatile production.

Q7: Does 2,4-heptadienal have any biological activity?

A7: While primarily known for its aroma, research indicates that 2,4-heptadienal exhibits antibacterial and antifungal properties. [] It has demonstrated activity against rice bacterial blight caused by Xanthomonas oryzae pv oryzae (Xoo), the rice fungal pathogen Magnaporthe oryzae, and is toxic to certain insects. [, ]

Q8: Can you provide the structural characteristics of 2,4-heptadienal?

A8:

Molecular Formula: C7H10O* Molecular Weight: 110.15 g/mol * Spectroscopic Data:* Identification and characterization are typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). [, , , , , ]

Q9: How is 2,4-heptadienal used in research?

A9: Scientists use 2,4-heptadienal in various research areas, including:* Food Science: Monitoring lipid oxidation in food products and developing strategies to minimize the formation of undesirable flavors. [, ]* Plant Science: Investigating its role as a signaling molecule in plant defense mechanisms. []* Environmental Science: Studying its production in response to environmental stressors and its potential impact on ecosystems. []

Q10: Are there any methods to reduce 2,4-heptadienal levels in food?

A10: Yes, techniques like deodorization using natural extracts, such as ginger juice, have shown promise in reducing 2,4-heptadienal and other volatile compounds responsible for fishy off-flavors in fish. [] Additionally, controlling storage conditions and incorporating antioxidants can help minimize lipid oxidation and subsequent formation of this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。